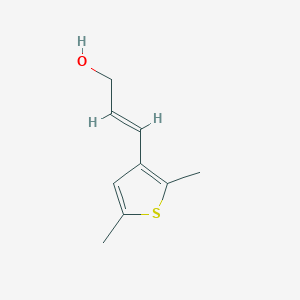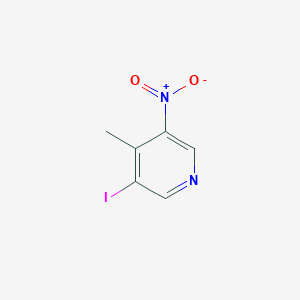![molecular formula C9H13N3O5 B13654131 2-amino-5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidin-6-one](/img/structure/B13654131.png)
2-amino-5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidin-6-one is a complex organic compound that belongs to the class of nucleosides. This compound is characterized by its pyrimidine base attached to a sugar moiety, specifically a ribose. It is a derivative of cytosine, one of the four main bases found in DNA and RNA. This compound plays a crucial role in various biological processes and has significant applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidin-6-one typically involves the glycosylation of a protected ribose derivative with a suitable pyrimidine base. The reaction conditions often include the use of Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) to facilitate the glycosylation process. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using nucleoside phosphorylases. These enzymes catalyze the transfer of a ribose moiety from a donor nucleoside to a pyrimidine base, resulting in the formation of the desired nucleoside. This method is advantageous due to its high specificity and mild reaction conditions, making it suitable for large-scale production.
化学反应分析
Types of Reactions
2-amino-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidin-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the ribose moiety can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form deoxyribonucleosides.
Substitution: The amino group on the pyrimidine base can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of ribonolactone or ribonic acid derivatives.
Reduction: Formation of deoxyribonucleosides.
Substitution: Formation of N-alkyl or N-acyl derivatives of the pyrimidine base.
科学研究应用
2-amino-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidin-6-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: Plays a role in the study of DNA and RNA structure and function.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Used in the production of nucleic acid-based diagnostics and therapeutics.
作用机制
The mechanism of action of 2-amino-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidin-6-one involves its incorporation into nucleic acids. Once incorporated, it can interfere with the normal replication and transcription processes, leading to the inhibition of viral or cancer cell proliferation. The molecular targets include DNA and RNA polymerases, which are essential for nucleic acid synthesis.
相似化合物的比较
Similar Compounds
Cytidine: A naturally occurring nucleoside with a similar structure but lacks the amino group at the 2-position.
Deoxycytidine: Similar to cytidine but with a deoxyribose sugar instead of ribose.
5-fluorocytidine: A fluorinated analog of cytidine used in cancer therapy.
Uniqueness
2-amino-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable glycosidic bonds and participate in various biochemical pathways makes it a valuable compound in research and therapeutic applications.
属性
IUPAC Name |
2-amino-5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O5/c10-9-11-1-3(8(16)12-9)7-6(15)5(14)4(2-13)17-7/h1,4-7,13-15H,2H2,(H3,10,11,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDKOGQMQLSNOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=N1)N)C2C(C(C(O2)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide](/img/structure/B13654071.png)







![1-(4-Bromophenyl)-2-[(2-hydroxyethyl)sulfanyl]ethanone](/img/structure/B13654119.png)

